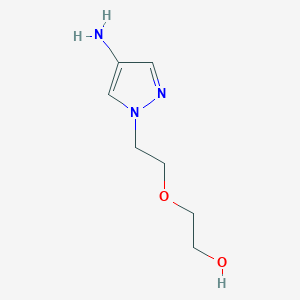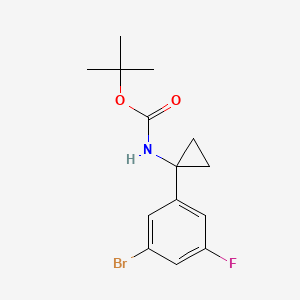
tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Introduction of the bromine and fluorine substituents: This step involves the selective bromination and fluorination of the phenyl ring. Reagents such as bromine (Br2) and fluorine (F2) or their derivatives can be used under controlled conditions.
Carbamate formation: The final step involves the reaction of the substituted cyclopropyl phenyl compound with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial production of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl ring substituents.
Reduction: Reduction reactions can target the carbamate group or the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles or electrophiles such as sodium methoxide (NaOCH3) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry:
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmacological research: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Drug development: Its structural features make it a candidate for the development of new therapeutic agents.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Agricultural chemicals: It may serve as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism by which tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.
類似化合物との比較
- tert-butyl N-[1-(3-chloro-5-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-4-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate
Uniqueness: tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H17BrFNO2 |
|---|---|
分子量 |
330.19 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
NGZNGJRKGZHPRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


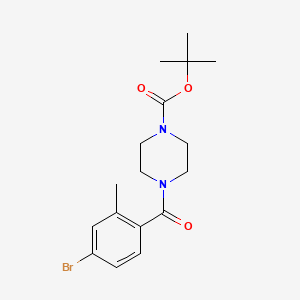
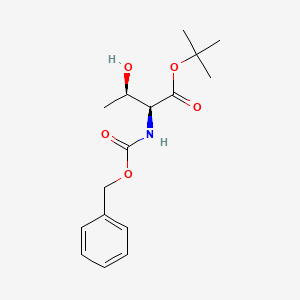
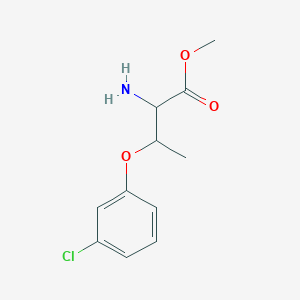
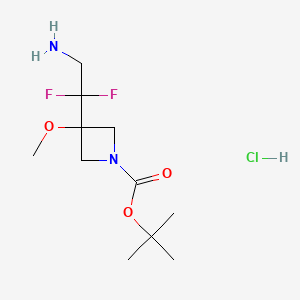
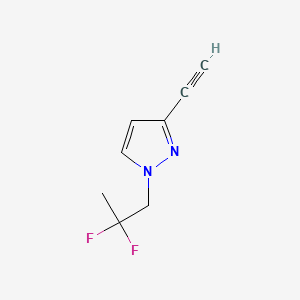
![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
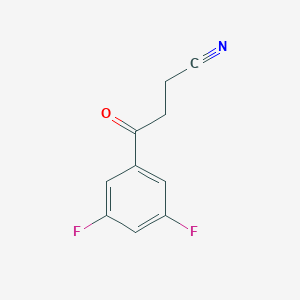
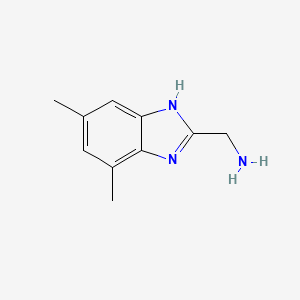
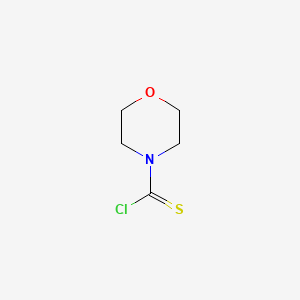
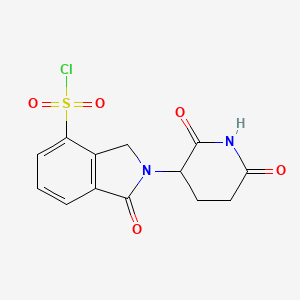

![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
